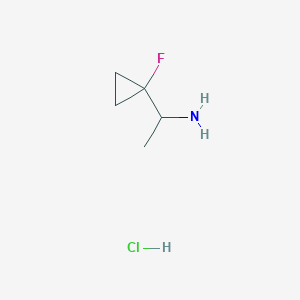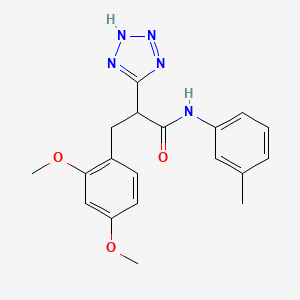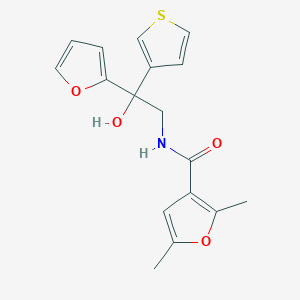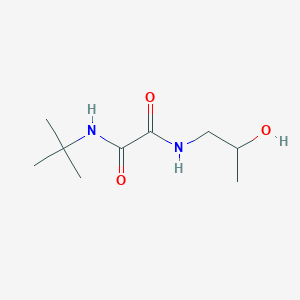
1-(1-Fluorocyclopropyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Fluorocyclopropyl)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 1824071-12-6 . It has a molecular weight of 139.6 . The IUPAC name for this compound is this compound . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10FN.ClH/c1-4(7)5(6)2-3-5;/h4H,2-3,7H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 139.6 .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Mild Intramolecular Fluorination : A study demonstrates the mild intramolecular fluoro-cyclisation of benzylic alcohols and amines using Selectfluor to afford fluorinated heterocycles, highlighting the dual role of Selectfluor as both a fluorine source and a base for enhancing reactivity (Parmar & Rueping, 2014).
- Preparation of 2-Fluoro-3-Alkoxy-1,3-Butadienes : Research details a method for producing 2-fluoro-3-alkoxy-1,3-butadienes through the elimination of HCl in quinoline solution, showcasing the utility of fluorocyclopropyl compounds in synthesizing dienes for cycloaddition reactions (Patrick, Rogers, & Gorrell, 2002).
Luminescent Properties
- Luminescent Gold(I) Carbenes : A study on isocyanide and carbene gold(I) complexes reveals the impact of intramolecular versus intermolecular hydrogen-bonding interactions on structural and luminescent properties, contributing to the understanding of the electronic effects in fluorinated compounds (Bartolomé et al., 2008).
Antibacterial Activity
- Antibacterial Pyridonecarboxylic Acids : The synthesis and evaluation of antibacterial activity of various analogues of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, highlighting the potential of fluorinated amines in developing antibacterial agents (Egawa et al., 1984).
Anti-Influenza Virus Activity
- Tricyclic Compounds with Unique Amine Moiety : A novel tricyclic compound with a unique amine moiety demonstrates potent anti-influenza A virus activity, indicating the relevance of fluorinated amines in antiviral research (Oka et al., 2001).
Nucleophilic Substitution Reactions
- Vinylic Substitution by Aromatic Amines : Insights into the mechanism of vinylic substitution of 1,1-dicyano-2-p-dimethylaminophenyl-2-halogenoethylenes by aromatic amines in acetonitrile are provided, offering a deeper understanding of the reactivity of fluorinated compounds (Rappoport & Ta-Shma, 1971).
Amide Formation Mechanism
- Carbodiimide-Mediated Amide Formation : A study on the mechanism of amide formation by carbodiimide in aqueous media contributes to the knowledge of bioconjugation, relevant for synthesizing bioactive compounds involving fluorinated amines (Nakajima & Ikada, 1995).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with this compound, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle and store the compound safely.
Propiedades
IUPAC Name |
1-(1-fluorocyclopropyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c1-4(7)5(6)2-3-5;/h4H,2-3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACPINREWHADSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1824071-12-6 |
Source


|
| Record name | 1-(1-fluorocyclopropyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2944024.png)
![4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2944025.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2944027.png)

![N-(2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)benzamide](/img/structure/B2944029.png)

![4-[Bromo(difluoro)methyl]sulfonylbenzene-1,2-diamine](/img/structure/B2944032.png)


![4-Ethoxy-3-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2944037.png)


![N-[(oxolan-2-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B2944042.png)
